molecular formula C9H11BrO2 B172401 2-Bromo-1-(methoxymethoxy)-4-methylbenzene CAS No. 104750-60-9

2-Bromo-1-(methoxymethoxy)-4-methylbenzene

Cat. No. B172401
M. Wt: 231.09 g/mol
InChI Key: SJWKLDHXNANXLL-UHFFFAOYSA-N
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Description

2-Bromo-1-(methoxymethoxy)-4-methylbenzene is a chemical compound with the molecular weight of 247.09 . It is a liquid in its physical form .


Molecular Structure Analysis

The InChI code for 2-Bromo-1-(methoxymethoxy)-4-methylbenzene is 1S/C9H11BrO3/c1-11-6-13-7-3-4-9(12-2)8(10)5-7/h3-5H,6H2,1-2H3 . This code provides a standardized way to represent the compound’s molecular structure.


Chemical Reactions Analysis

While specific reactions involving 2-Bromo-1-(methoxymethoxy)-4-methylbenzene are not available, related compounds such as bromomethane and 2-bromo-2-methylpropane are known to undergo nucleophilic substitution reactions via SN2 and SN1 mechanisms, respectively .


Physical And Chemical Properties Analysis

2-Bromo-1-(methoxymethoxy)-4-methylbenzene is a liquid . Its exact physical and chemical properties such as boiling point, melting point, and solubility are not specified in the available resources.

Scientific Research Applications

  • Catalytic Oxidation Processes : In the study of the liquid-phase oxidation of methylbenzenes, a catalyst system composed of cobalt(II) and copper(II) acetates and sodium bromide was used. This resulted in the formation of benzyl acetates and benzaldehydes with high selectivity. Significantly, a nuclear-brominated product, 3-bromo-4-methoxytoluene, was obtained in the oxidation of p-methoxytoluene, which indicates the potential of 2-Bromo-1-(methoxymethoxy)-4-methylbenzene in similar catalytic processes (Okada & Kamiya, 1981).

  • Synthesis of Resorcinols : The synthesis of 2-[(Arylthio)Methyl]- and 2-[(Alkylthio)Methyl]Resorcinols involved a compound similar to 2-Bromo-1-(methoxymethoxy)-4-methylbenzene. This compound reacted with thiols in the presence of a base, leading to the production of the title compounds in moderate yields, showcasing its utility in synthetic chemistry (Konishi et al., 1999).

  • Fragrance Synthesis : In the synthesis of valuable floral fragrances, the coupling of β-methallyl alcohol with various bromo-substituted compounds, including ones similar to 2-Bromo-1-(methoxymethoxy)-4-methylbenzene, was catalyzed by Pd(OAc)2 in combination with P(t-Bu)3. This resulted in the formation of 2-methyl-3-aryl-propanals (Scrivanti et al., 2008).

  • Electrochemical Applications : In an electrochemical study, controlled-potential reduction of bromo-substituted compounds, including those structurally related to 2-Bromo-1-(methoxymethoxy)-4-methylbenzene, was carried out. This resulted in the formation of tetrahydrofuran derivatives, demonstrating potential applications in electrochemical reactions (Esteves et al., 2007).

  • Thermochemical Studies : The thermochemistry of various bromo- and iodo-substituted methylbenzenes, including compounds similar to 2-Bromo-1-(methoxymethoxy)-4-methylbenzene, was explored. The study involved experimental vapor pressures and enthalpy measurements, offering insights into the thermochemical properties of such compounds (Verevkin et al., 2015).

  • Liquid Crystal Synthesis : In the synthesis of chiral liquid crystals, reactions involving bromo-substituted compounds, structurally related to 2-Bromo-1-(methoxymethoxy)-4-methylbenzene, were carried out. These compounds were used as chiral precursor compounds, highlighting their potential in the development of novel liquid crystal materials (Bertini et al., 2003).

properties

IUPAC Name

2-bromo-1-(methoxymethoxy)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-7-3-4-9(8(10)5-7)12-6-11-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWKLDHXNANXLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCOC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90440774
Record name 2-BROMO-1-(METHOXYMETHOXY)-4-METHYLBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(methoxymethoxy)-4-methylbenzene

CAS RN

104750-60-9
Record name 2-BROMO-1-(METHOXYMETHOXY)-4-METHYLBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
JG Liu, Y Naruta, F Tani - Chemistry–A European Journal, 2007 - Wiley Online Library
… 2-Bromo-1-methoxymethoxy-4-methylbenzene: A mixture of 2-bromo-p-cresol (7.5 g, 40 … to a cold (−70 C) solution of 2-bromo-1-methoxymethoxy-4-methylbenzene (6.93 g, 30 mmol) in …
T Takei, J Takayama, M Xuan, M Tomoda… - Journal of Chemical …, 2021 - Springer
While ortho-alkoxy aryl sulfoxides including various substituents were synthesized by Sharpless asymmetric oxidation reaction, we optimized the reaction conditions and screened …
Number of citations: 2 link.springer.com
H Abe, D Hashikawa, T Minami, K Ohtani… - The Journal of …, 2018 - ACS Publications
Coordination cages were composed by self-organization of rigid C 3v -symmetric heptaarene tridentates and Pd(II) precursors. The heptaarene framework involves one mesitylene, …
Number of citations: 4 pubs.acs.org
F Tomson, JA Bailey, RB Gennis, CJ Unkefer, Z Li… - Biochemistry, 2002 - ACS Publications
Infrared spectroscopy, isotopic labeling ([ 15 N δ,ε ]histidine and ring-deuterated tyrosine), synthetic model studies, and normal mode calculations are employed to search for the …
Number of citations: 54 pubs.acs.org
S Lin - 2019
Number of citations: 0

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